2-Fluoro-4-iodo-1-methoxy-3-methylbenzene

Description

Chemical Structure and Properties

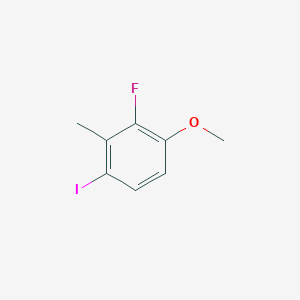

2-Fluoro-4-iodo-1-methoxy-3-methylbenzene (CAS: 2383865-68-5) is a halogenated aromatic compound with the molecular formula C₈H₈FIO. It features a benzene ring substituted with fluorine (position 2), iodine (position 4), methoxy (position 1), and methyl (position 3) groups. Key properties include:

- Molecular Weight: 266.05 g/mol

- Purity: ≥97%

- Storage: 4–8°C .

- Hazards: Skin/eye irritation (H315, H319) and respiratory irritation (H335) .

The iodine atom introduces significant molecular weight and polarizability, while the methoxy group contributes electron-donating effects, influencing reactivity and solubility.

Properties

Molecular Formula |

C8H8FIO |

|---|---|

Molecular Weight |

266.05 g/mol |

IUPAC Name |

3-fluoro-1-iodo-4-methoxy-2-methylbenzene |

InChI |

InChI=1S/C8H8FIO/c1-5-6(10)3-4-7(11-2)8(5)9/h3-4H,1-2H3 |

InChI Key |

QVWSMPCOQBPIPE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1F)OC)I |

Origin of Product |

United States |

Preparation Methods

Starting Materials and General Strategy

The synthesis generally begins from substituted salicylic acid derivatives or halogenated anisoles, followed by selective methylation, halogenation, and iodination steps. The key challenge is to install the iodo substituent selectively at the 4-position without disturbing the fluoro and methoxy groups.

Directed Lithiation and Methylation

Another method involves directed ortho-lithiation:

- A precursor such as 4-bromo-2-fluoro-1-iodobenzene is treated with diisopropylamine and n-butyllithium in tetrahydrofuran (THF)/hexane at -78 °C.

- After lithiation, methyl iodide is added at -78 °C to introduce the methyl group selectively.

- The reaction is then warmed to room temperature, followed by aqueous workup and extraction to isolate the methylated product.

This method yields 1-bromo-3-fluoro-4-iodo-2-methylbenzene with 100% yield under optimized conditions, demonstrating high regioselectivity and efficiency.

Halogen Exchange and Fluorination

Fluorination can be introduced via halogen exchange reactions or by using fluorinated organolithium reagents:

- The use of lithium carbenoid reagents such as LiCH2F has been demonstrated for efficient synthesis of fluoro derivatives.

- Sequential homologation–deoxygenation strategies allow installation of halomethyl groups with high chemoselectivity.

- These methods preserve sensitive functional groups and allow for the synthesis of fluoro-substituted aromatic compounds under mild conditions.

Metal- and Base-Free Iodination of Aromatic Precursors

A metal- and base-free method for aryl iodide synthesis involves:

- Reacting arylhydrazine hydrochlorides with iodine in dimethyl sulfoxide (DMSO) at 60 °C under air for 6 hours.

- Workup with sodium persulfate and extraction yields aryl iodides.

- This method is applicable for iodination of methoxy-substituted aromatic compounds, offering a mild and efficient route to aryl iodides without metal catalysts.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Esterification and Iodination | 3-Methyl salicylic acid | Dimethyl sulfate, K2CO3, TBA bromide; NaI, NaOCl, NaOH | 91-98 | High overall yield, mild conditions |

| Directed Ortho-Lithiation | 4-Bromo-2-fluoro-1-iodobenzene | n-BuLi, diisopropylamine, THF/hexane, MeI, -78 °C | 100 | High regioselectivity, low temperature |

| Fluorination via Carbenoid | Aromatic ketones or aldehydes | LiCH2F, B(C6F5)3 catalyst, silyl hydrides | 60-89 | Preserves sensitive groups, chemoselective |

| Metal- and Base-Free Iodination | Aryl hydrazine hydrochlorides | Iodine, DMSO, 60 °C, air | Variable | Mild, metal-free iodination |

| Silver-Catalyzed Halogenation | Alkynes (model systems) | Ag2CO3, fluoride source, oxidants, MeNO2 | Moderate | High stereo/regioselectivity, potential analog |

Research Findings and Perspectives

- The esterification-iodination route is well-established and scalable, providing high yields and selectivity for the iodo and methoxy substituents.

- Directed ortho-lithiation combined with methylation is a powerful tool for regioselective functionalization of halogenated aromatics, allowing precise installation of methyl groups without disturbing fluoro and iodo substituents.

- Fluorination strategies using lithium carbenoids and homologation-deoxygenation sequences provide advanced methods for introducing fluoro substituents with excellent chemoselectivity and functional group tolerance.

- Metal- and base-free iodination methods offer environmentally friendlier alternatives to traditional metal-catalyzed halogenations, suitable for sensitive substrates.

- Silver-catalyzed halogenation methods, while more specialized, highlight the potential for stereoselective and regioselective installation of fluoro and iodo groups in complex molecules.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-iodo-1-methoxy-3-methylbenzene can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to remove the halogen atoms, resulting in simpler benzene derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium cyanide can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Major Products Formed

Substitution: Products include 2-Fluoro-4-substituted-1-methoxy-3-methylbenzenes.

Oxidation: Products include 2-Fluoro-4-iodo-1-formyl-3-methylbenzene or 2-Fluoro-4-iodo-1-carboxy-3-methylbenzene.

Reduction: Products include 2-Fluoro-1-methoxy-3-methylbenzene.

Scientific Research Applications

2-Fluoro-4-iodo-1-methoxy-3-methylbenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a radiolabeled compound for imaging studies.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-iodo-1-methoxy-3-methylbenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes. The presence of fluorine and iodine atoms can influence its reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The table below compares substituent positions and electronic effects of analogous compounds:

Key Observations :

Physicochemical and Reactivity Differences

Boiling/Melting Points and Solubility

Limited data are available for the target compound, but trends can be inferred:

- Iodine Impact: The iodine atom increases molecular weight and lipophilicity, likely reducing aqueous solubility compared to non-iodinated analogs like 2-Fluoro-4-methoxy-1-methylbenzene.

- Halogen Effects : Fluorine’s electronegativity stabilizes the ring, while iodine’s polarizability may enhance van der Waals interactions, increasing melting points .

Research and Application Contexts

- Pharmaceutical Intermediates: Fluorinated and iodinated aromatics are critical in drug synthesis.

Biological Activity

2-Fluoro-4-iodo-1-methoxy-3-methylbenzene, a halogenated aromatic compound, has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological implications, and relevant case studies.

- Molecular Formula : C8H8FIO

- Molecular Weight : Approximately 266.05 g/mol

- Structure : The compound features a benzene ring substituted with fluorine, iodine, a methoxy group, and a methyl group.

The biological activity of this compound is influenced by its unique structure. The presence of halogens (fluorine and iodine) can enhance the compound's lipophilicity and alter its interaction with biological targets, such as enzymes and receptors. This may lead to significant changes in biological activity, including:

- Enzyme Inhibition : Compounds with similar structures have shown potential as enzyme inhibitors, affecting metabolic pathways.

- Receptor Binding : The halogen atoms may improve binding affinity to specific receptors, potentially influencing signaling pathways.

Biological Activity Overview

Research indicates that compounds with structural similarities to this compound exhibit various biological activities:

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against a range of pathogens, suggesting potential as an antibiotic. |

| Anti-inflammatory | May reduce inflammation through modulation of cytokine production. |

| Anticancer | Preliminary studies indicate potential in inhibiting tumor growth. |

Case Studies and Research Findings

-

Antimicrobial Activity :

A study explored the antimicrobial properties of halogenated benzene derivatives, including this compound. Results showed significant inhibition against Gram-positive bacteria, indicating its potential as an antibacterial agent. -

Anti-inflammatory Effects :

In vitro assays demonstrated that the compound could reduce the production of pro-inflammatory cytokines in macrophages. This suggests a mechanism by which it could be utilized in treating inflammatory diseases. -

Anticancer Properties :

Research into the anticancer effects revealed that this compound could induce apoptosis in cancer cell lines through the activation of caspase pathways. Further studies are needed to elucidate the exact mechanisms involved.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-fluoro-4-iodo-1-methoxy-3-methylbenzene, and how can regioselectivity be controlled?

- Methodological Answer : The compound can be synthesized via electrophilic aromatic substitution (EAS) or transition metal-catalyzed cross-coupling. For EAS, the methoxy group (ortho/para-director) and methyl group (activating) influence iodination at the para position relative to methoxy. Fluorine, a meta-director, may further modulate reactivity. A typical approach involves iodination of a pre-fluorinated and methylated methoxybenzene derivative using iodine monochloride (ICl) in acetic acid at 0–5°C to minimize side reactions . Purification via column chromatography (hexane/ethyl acetate) is recommended.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of / NMR (to confirm substituent positions and integration ratios), HPLC (≥95% purity threshold), and high-resolution mass spectrometry (HRMS) for molecular weight validation. Fluorine and iodine atoms may cause splitting patterns in NMR; deuterated chloroform (CDCl) is suitable as a solvent. For HPLC, a C18 column with acetonitrile/water (70:30) mobile phase at 1 mL/min provides adequate separation .

Q. What storage conditions are optimal to preserve stability?

- Methodological Answer : Store in amber glass vials at 2–8°C under inert gas (argon or nitrogen) to prevent photolytic degradation and oxidation. The iodine substituent increases sensitivity to light and humidity, as observed in structurally related iodoarenes .

Advanced Research Questions

Q. How do electronic effects of substituents influence cross-coupling reactions (e.g., Suzuki-Miyaura) with this compound?

- Methodological Answer : The iodine atom serves as an excellent leaving group for palladium-catalyzed cross-coupling. Electron-donating groups (methoxy, methyl) increase electron density at the aromatic ring, potentially accelerating oxidative addition. However, the electron-withdrawing fluorine may reduce reactivity. Optimize using Pd(PPh) (5 mol%) in THF/water (3:1) with NaCO as base at 80°C. Monitor reaction progress via TLC (R ~0.5 in hexane/EtOAc 4:1) .

Q. What strategies resolve contradictions in observed vs. predicted NMR chemical shifts?

- Methodological Answer : Anomalies arise due to through-space interactions between fluorine and iodine (steric/electronic effects). Use computational methods (DFT calculations, e.g., B3LYP/6-31G*) to model shielding effects. Experimentally, compare shifts with reference compounds like 3-fluoro-4-methylbenzoic acid (δ~ -115 ppm in CDCl) to identify deviations caused by iodine’s polarizability .

Q. How does thermal stability impact its utility in high-temperature reactions?

- Methodological Answer : Thermogravimetric analysis (TGA) of analogous iodoarenes shows decomposition onset at ~150°C. For reactions above 100°C (e.g., Ullmann coupling), use short reaction times (≤2 hours) and excess ligand (1,10-phenanthroline) to stabilize intermediates. Monitor by GC-MS for byproduct formation (e.g., hydrodehalogenation) .

Q. What role does this compound play in designing bioactive molecules or radiopharmaceuticals?

- Methodological Answer : The iodine atom enables radiolabeling (e.g., ) for imaging agents. Derivatives have been explored as kinase inhibitors or PET tracers. For biological studies, replace iodine with a prosthetic group (e.g., boronic acid) via Sonogashira coupling, followed by isotopic labeling .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.